3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a benzoyl chloride derivative under basic conditions to form the benzamide structure . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Known for its sPLA2 inhibition activity.
4-(trifluoromethyl)benzylamine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of a thiazole ring, a trifluoromethyl group, and a benzamide structure. This combination imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H10F4N2OS |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H10F4N2OS/c18-12-8-4-7-11(9-12)15(24)23-16-22-14(17(19,20)21)13(25-16)10-5-2-1-3-6-10/h1-9H,(H,22,23,24) |
InChI Key |
KJNOWCRJIPXAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F |
Origin of Product |
United States |
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